molecular formula C10H10BrNO B12877266 2-(Bromomethyl)-7-ethylbenzo[d]oxazole

2-(Bromomethyl)-7-ethylbenzo[d]oxazole

Cat. No.: B12877266
M. Wt: 240.10 g/mol
InChI Key: IIOGFJDIWXNITO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-7-ethylbenzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological and chemical properties. The presence of a bromomethyl group and an ethyl group on the benzoxazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-7-ethylbenzo[d]oxazole typically involves the bromination of a precursor compound. One common method involves the reaction of 7-ethylbenzo[d]oxazole with bromomethylating agents such as bromoacetyl bromide. The reaction is usually carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound often involves continuous-flow processes to enhance efficiency and yield. These processes may include the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to produce the desired oxazole derivative .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-7-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used.

    Oxidation: Potassium permanganate, chromic acid, and ozone are typical oxidizing agents.

    Reduction: Lithium aluminum hydride and other hydride donors are used for reduction reactions.

Major Products Formed

    Substitution: Various substituted benzoxazole derivatives.

    Oxidation: Open-chain isocyanides and other oxidized products.

    Reduction: Reduced benzoxazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-7-ethylbenzo[d]oxazole involves its interaction with various molecular targets and pathways. The oxazole ring allows the compound to bind to a wide range of receptors and enzymes through non-covalent interactions. This binding can lead to various biological effects, including inhibition of microbial growth and modulation of enzyme activity .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

2-(bromomethyl)-7-ethyl-1,3-benzoxazole

InChI

InChI=1S/C10H10BrNO/c1-2-7-4-3-5-8-10(7)13-9(6-11)12-8/h3-5H,2,6H2,1H3

InChI Key

IIOGFJDIWXNITO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N=C(O2)CBr

Origin of Product

United States

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